

Application Notes and Protocols for Apabetalone Treatment of Primary Human Hepatocyte Cultures

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Compound of Interest

Compound Name: **Apabetalone**

Cat. No.: **B1665587**

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These application notes provide detailed protocols for the in vitro treatment of primary human hepatocytes (PHH) with **apabetalone** (RVX-208), a selective inhibitor of the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) proteins. The following sections detail recommended dosages, experimental workflows, and the underlying signaling pathway.

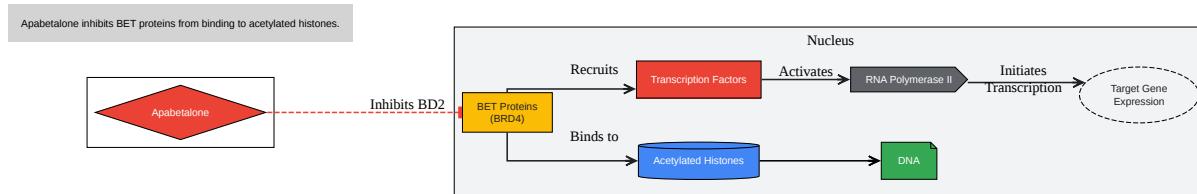
Data Presentation: Apabetalone Dosage and Treatment Conditions

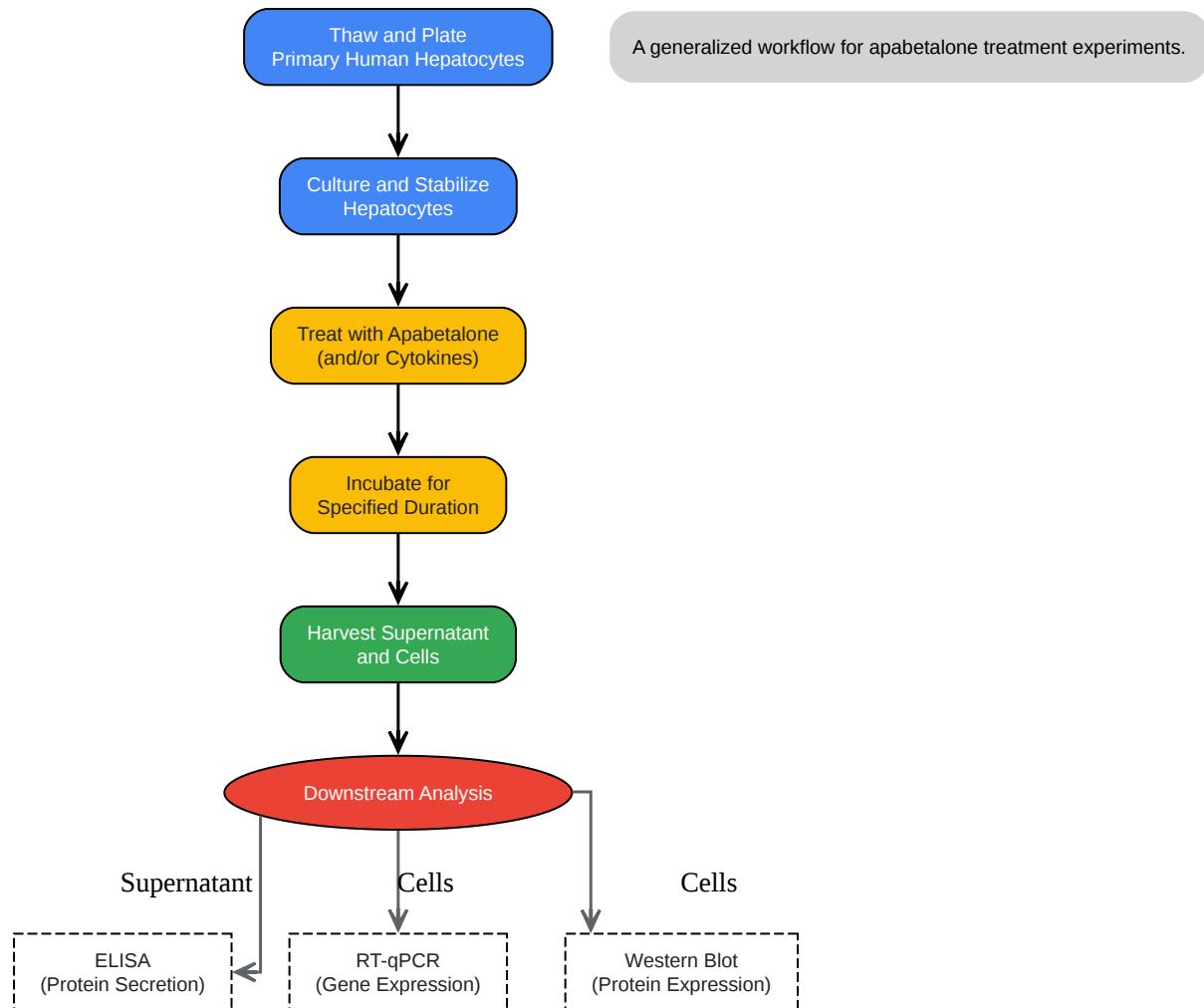
The following table summarizes the quantitative data from various studies on the use of **apabetalone** in primary human hepatocyte cultures.

Concentration	Incubation Time	Culture Conditions	Observed Effects	Reference
5 μ M, 10 μ M, 20 μ M	48 hours	Not specified	Dose-dependent reduction in hACE2 transcripts.	[1]
25 μ M	1 hour (pre-incubation)	Followed by 2-hour cytokine (10 ng/mL IL-6 or IL-1 β) treatment	Suppression of cytokine-induced CRP gene expression.	[2]
25 μ M	72 hours	Co-treatment with cytokines (10 ng/mL IL-6 or IL-1 β)	Reduction of IL-6 and IL-1 β mediated induction of APR genes and proteins.	[3]
30 μ M	48 hours	Standard culture	Modulation of genes encoding acute phase response proteins.	[4]
30 μ M	72 hours	Standard culture	Downregulation of basal expression of Acute Phase Response (APR) genes and decreased secretion of APR proteins.	[3]
30 μ M	72 hours	Standard culture	Increased secretion of Apolipoprotein A-I (ApoA-I).	[4]

Signaling Pathway: Apabetalone's Mechanism of Action in Hepatocytes

Apabetalone functions by selectively inhibiting BET proteins, which are epigenetic readers that regulate gene transcription.[3][5] Specifically, it targets the second bromodomain (BD2) of these proteins.[5] In hepatocytes, this inhibition leads to the modulation of genes involved in inflammation and lipid metabolism. For instance, **apabetalone** has been shown to downregulate the expression of genes involved in the acute phase response, such as C-reactive protein (CRP), and upregulate the expression of Apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL).[3][4][5][6]



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